molecular formula C16H25NO5S B010810 Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- CAS No. 103595-58-0

Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-

Cat. No. B010810
M. Wt: 343.4 g/mol
InChI Key: YWRSIBHGMIKOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds due to its unique chemical properties. In

Mechanism Of Action

The mechanism of action of piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the sulfonyl group. This compound has also been shown to exhibit inhibitory effects on certain enzymes, including acetylcholinesterase and carbonic anhydrase.

Biochemical And Physiological Effects

Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. This compound has also been shown to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new cancer and antiviral drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- in lab experiments is its high yield of synthesis. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-. One potential direction is the development of new synthetic methods for this compound, which may improve its yield and reduce its toxicity. Another potential direction is the study of its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other compounds.
Conclusion
In conclusion, piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a chemical compound with potential applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds and has been shown to exhibit a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound, including the development of new synthetic methods and the study of its potential applications in the treatment of various diseases.

Synthesis Methods

Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(2-bromoethyl)-2,3,4-trimethoxybenzene with piperidine in the presence of a base such as sodium hydride. This reaction produces piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- in high yields.

Scientific Research Applications

Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a building block in the synthesis of several natural products and biologically active compounds.

properties

CAS RN

103595-58-0

Product Name

Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

1-[2-(2,3,4-trimethoxyphenyl)sulfonylethyl]piperidine

InChI

InChI=1S/C16H25NO5S/c1-20-13-7-8-14(16(22-3)15(13)21-2)23(18,19)12-11-17-9-5-4-6-10-17/h7-8H,4-6,9-12H2,1-3H3

InChI Key

YWRSIBHGMIKOQM-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)CCN2CCCCC2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)CCN2CCCCC2)OC)OC

Other CAS RN

103595-58-0

synonyms

1-(2-((2,3,4-Trimethoxyphenyl)sulfonyl)ethyl)piperidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.